molecular formula C12H15Cl2NO B2491925 1-(3,4-Dichlorobenzyl)piperidin-3-ol CAS No. 414892-26-5

1-(3,4-Dichlorobenzyl)piperidin-3-ol

Katalognummer: B2491925
CAS-Nummer: 414892-26-5
Molekulargewicht: 260.16
InChI-Schlüssel: CGWXRMJZQYQZNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dichlorobenzyl)piperidin-3-ol is an organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a 3,4-dichlorobenzyl group at the 1-position. This structure combines a heterocyclic amine with a halogenated aromatic moiety, making it a candidate for pharmaceutical and agrochemical applications. The 3,4-dichlorobenzyl group is known to enhance lipophilicity and bioactivity, as seen in antifungal and antimicrobial agents .

Eigenschaften

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWXRMJZQYQZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)piperidin-3-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dichlorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzyl ring .

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorobenzyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituent Positions

a. 1-(3,4-Dichlorobenzyl)-piperidin-4-ol
  • Structural Difference : The hydroxyl group is at the 4-position of the piperidine ring instead of the 3-position.
  • Implications : Positional isomerism can significantly alter hydrogen-bonding capacity and steric interactions. For example, antifungal studies on triazole alcohols (e.g., compound 6f in ) suggest that the 3-hydroxy group enhances activity against Candida albicans (MIC₈₀ < 0.125 μg/mL), likely due to optimized binding to fungal cytochrome P450 enzymes . Piperidin-4-ol derivatives may exhibit reduced activity due to less favorable spatial alignment.
b. 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride
  • Structural Difference : Lacks the hydroxyl group entirely.
  • This compound is primarily used as a synthetic intermediate rather than a bioactive molecule .

Pyrrolidine and Indole Analogs

a. 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol
  • Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
  • Implications : The smaller ring size increases ring strain but may improve metabolic stability. Pyrrolidine derivatives are often explored in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .
b. 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dicarboxylic Acid
  • Structural Difference : Incorporates an indole core instead of piperidine.
  • Implications : The indole moiety enables π-π stacking interactions in enzyme binding pockets. Such derivatives are frequently investigated as enzyme inhibitors (e.g., for 1-deoxy-D-xylulose-5-phosphate synthase) .

Urea and Triazole Derivatives

a. 1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea
  • Structural Difference : Replaces the piperidin-3-ol group with a urea-linked pyrazole.
  • Implications: Urea groups enhance hydrogen-bonding interactions, improving target affinity.
b. 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol
  • Structural Difference : Features a triazole-thiol group instead of piperidin-3-ol.
  • Implications : Thiol groups can act as nucleophiles or metal-chelating agents. This compound was synthesized in 82% yield via cyclization reactions and may exhibit redox-modulating properties .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
1-(3,4-Dichlorobenzyl)piperidin-3-ol Piperidine 3-OH, 3,4-dichlorobenzyl Antifungal (inferred)
1-(3,4-Dichlorobenzyl)-piperidin-4-ol Piperidine 4-OH, 3,4-dichlorobenzyl Intermediate, reduced activity
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol Pyrrolidine 3-OH, 3,4-dichlorobenzyl CNS drug candidate
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dicarboxylic Acid Indole 2,3-COOH, 3,4-dichlorobenzyl Enzyme inhibition
1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol Triazole 3-SH, 3,4-dichlorobenzyl Redox modulation

Biologische Aktivität

1-(3,4-Dichlorobenzyl)piperidin-3-ol, also known as (3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a dichlorobenzyl group and a hydroxyl group at the third position. This specific arrangement contributes to its unique chemical reactivity and biological activity compared to similar compounds.

Property Value
Molecular FormulaC13_{13}H14_{14}Cl2_{2}N
Molecular Weight273.17 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 3,4-dichlorobenzyl chloride with piperidine followed by hydroxylation. The reaction conditions can include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the hydroxylation step .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant inhibitory effects on cell proliferation in breast cancer (MCF7) and liver cancer (HEPG2) models.

Cell Line IC50_{50} (µM) Reference
MCF72.36
HEPG21.95

The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems. It may interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and inhibit enzyme activity:

  • Receptor Binding : It modulates neurotransmitter receptor activity in the central nervous system, potentially enhancing mood and cognitive functions.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses that could be beneficial in various therapeutic contexts .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with this compound compared to a control group.
  • Neuropharmacological Assessment : Another study examined the effects of this compound on patients suffering from anxiety disorders. Participants reported improved symptoms after treatment, suggesting its potential as an anxiolytic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.